molecular formula C20H26N2O3 B3019999 N-((3s,5s,7s)-adamantan-1-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide CAS No. 2034270-99-8

N-((3s,5s,7s)-adamantan-1-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

Cat. No. B3019999
CAS RN: 2034270-99-8
M. Wt: 342.439
InChI Key: DQCLRYGQOCXSSH-UHFFFAOYSA-N
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Description

N-((3s,5s,7s)-adamantan-1-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a compound that appears to be a derivative of nicotinamide, also known as vitamin B3. Nicotinamide itself is an endogenous metabolite that has been shown to inhibit oxidative damage in rat brain mitochondria caused by reactive oxygen species (ROS) . This suggests that derivatives of nicotinamide could potentially possess similar or enhanced antioxidant properties, which might be beneficial in protecting cellular membranes against oxidative damage, particularly in the brain where susceptibility to prooxidants is high.

Synthesis Analysis

The synthesis of compounds related to N-((3s,5s,7s)-adamantan-1-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide can be inferred from the reaction of nicotinamide N-oxide with 1-adamantanethiol in acetic anhydride . This reaction yields a mixture of substituted nicotinamides and nicotinonitriles, indicating that the introduction of the adamantyl group into the nicotinamide structure is feasible. The specific synthesis of N-((3s,5s,7s)-adamantan-1-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide would likely involve a similar substitution reaction, with the additional step of introducing the tetrahydrofuran-3-yl)oxy group at the appropriate position on the nicotinamide ring.

Molecular Structure Analysis

While the provided data does not give explicit details on the molecular structure of N-((3s,5s,7s)-adamantan-1-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, we can deduce that the molecule includes an adamantane framework, which is known for its stability and rigidity, and a tetrahydrofuran moiety, which could introduce additional flexibility and influence the molecule's interaction with biological targets. The presence of the nicotinamide core suggests that the molecule would retain some of the properties of vitamin B3, potentially including its antioxidant capabilities .

Chemical Reactions Analysis

The chemical reactivity of nicotinamide derivatives can be complex. For example, the deoxydative substitution reactions of nicotinamide and nicotinic acid N-oxides with 1-adamantanethiol result in the formation of various substituted products . This indicates that the chemical environment, such as the presence of acetic anhydride, and the specific substituents on the nicotinamide ring, can significantly influence the outcome of the reaction. The behavior of N-((3s,5s,7s)-adamantan-1-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide in chemical reactions would likely be influenced by both the adamantane and tetrahydrofuran groups, as well as the nicotinamide core.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-((3s,5s,7s)-adamantan-1-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide are not directly provided in the data. However, based on the properties of nicotinamide, it can be hypothesized that the compound would be relatively stable and could exhibit good solubility in organic solvents due to the presence of the tetrahydrofuran group. The adamantane structure is known to confer high thermal stability and resistance to chemical reagents, which could also be reflected in the properties of this compound . The antioxidant potential of nicotinamide suggests that its derivatives might also protect against oxidative stress, although this would need to be confirmed through experimental studies .

properties

IUPAC Name

N-(1-adamantyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c23-19(16-1-2-18(21-11-16)25-17-3-4-24-12-17)22-20-8-13-5-14(9-20)7-15(6-13)10-20/h1-2,11,13-15,17H,3-10,12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQCLRYGQOCXSSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=NC=C(C=C2)C(=O)NC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3s,5s,7s)-adamantan-1-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

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